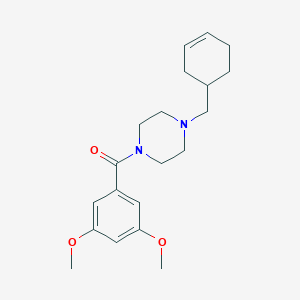![molecular formula C22H26N2O5 B247876 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a m-tolyloxy-ethanone moiety
Métodos De Preparación
The synthesis of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves multi-step procedures. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxybenzoyl Chloride: This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature.
Formation of Piperazine Derivative: The piperazine ring is then reacted with the prepared 3,5-dimethoxybenzoyl chloride to form the intermediate product.
Final Coupling Reaction: The intermediate is then coupled with m-tolyloxy-ethanone under appropriate conditions to yield the final product.
Análisis De Reacciones Químicas
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with dopamine and serotonin receptors.
Biological Studies: It is used in the study of its antibacterial and antiviral properties, showing activity against various microbial strains.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE can be compared with other piperazine derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one: This compound also features a piperazine ring but with different substituents, leading to varied biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole moiety and is known for its antipsychotic properties.
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-16-5-4-6-18(11-16)29-15-21(25)23-7-9-24(10-8-23)22(26)17-12-19(27-2)14-20(13-17)28-3/h4-6,11-14H,7-10,15H2,1-3H3 |
Clave InChI |
MMOSVASCKHAZAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247804.png)
![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![1-(3-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247811.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247813.png)

![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)
